

LC-MS/MS method development for 1-Methylnicotinamide

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Compound of Interest

Compound Name: 1-Methylnicotinamide-d₄iodide

Cat. No.: B132304

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An Application Note and Protocol for the LC-MS/MS Quantification of 1-Methylnicotinamide

Introduction

1-Methylnicotinamide (1-NMN), a primary metabolite of nicotinamide, has garnered significant attention in biomedical research. Initially considered an inactive metabolite, it is now recognized for its anti-inflammatory and anti-thrombotic properties. Furthermore, 1-NMN is emerging as a crucial endogenous biomarker for assessing the activity of renal transporters, specifically the organic cation transporter 2 (OCT2) and multidrug and toxin extrusion (MATE) proteins.[1][2] Accurate and sensitive quantification of 1-NMN in biological matrices such as plasma, serum, and urine is essential for studying its physiological roles and for clinical drug-drug interaction studies.[1][2]

This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the robust and sensitive quantification of 1-Methylnicotinamide in human plasma and serum. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection.

Materials and Reagents

A comprehensive list of materials and reagents required for the analysis is provided in the table below.

Item	Description
Analytes & Standards	1-Methylnicotinamide (1-NMN) reference standard
N'-methylnicotinamide or D3-1-methylnicotinamide (Internal Standard, IS)[3][4]	
Solvents & Chemicals	Acetonitrile (ACN), LC-MS grade
Methanol (MeOH), LC-MS grade	
Water, LC-MS grade	
Formic Acid, LC-MS grade	
Ammonium Formate, LC-MS grade	
Sample Preparation	Protein Precipitation Plate (e.g., Impact™) or microcentrifuge tubes[5]
Centrifuge	
Autosampler vials	
LC-MS/MS System	A triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
A compatible HPLC or UHPLC system	

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

- **Primary Stock Solutions:** Prepare individual stock solutions of 1-NMN and the Internal Standard (IS) in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.
- **Working Standard Solutions:** Prepare serial dilutions of the 1-NMN stock solution with 50:50 ACN:Water to create working solutions for the calibration curve and QC samples.
- **Calibration Curve and QC Samples:** Spike appropriate amounts of the working standard solutions into a surrogate matrix (e.g., charcoal-stripped human plasma) to prepare

calibration standards and QC samples.[6] Typical calibration curve ranges for plasma/serum are 2.5 ng/mL to 80.0 ng/mL or 0.1 ng/mL to 1000 ng/mL.[3][6]

Plasma/Serum Sample Preparation Protocol

A simple protein precipitation method is effective for extracting 1-NMN from plasma or serum.
[3][5][7]

- Aliquoting: Pipette 50 µL of the study sample, calibration standard, or QC sample into a microcentrifuge tube or a well of a protein precipitation plate.
- Internal Standard Addition: Add 150 µL of the internal standard solution (prepared in acetonitrile) to each sample. The high volume of acetonitrile acts as the protein precipitating agent.
- Precipitation: Vortex mix the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
- Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial or a new 96-well plate.
- Injection: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Method Parameters

Due to its polar nature, 1-Methylnicotinamide is well-suited for Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][6] Alternatively, a cyano (CN) column can also be used.[3][7]

Liquid Chromatography (LC) Conditions

Parameter	Condition 1: HILIC	Condition 2: Cyano Column
Column	HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC)	Waters Spherisorb S5 CN (2.0 x 100 mm, 5 µm)[3][7]
Mobile Phase A	10 mM Ammonium Formate in Water with 0.1% Formic Acid	5 mM Ammonium Formate in Water with 0.1% Formic Acid[3][7]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	Acetonitrile[3][7]
Gradient	Isocratic or Gradient (e.g., start at 95% B, decrease to 40% B)	Gradient Elution[3][7]
Flow Rate	0.4 - 0.6 mL/min	0.3 - 0.5 mL/min
Column Temperature	40 °C	Ambient or Controlled
Injection Volume	5 - 10 µL	5 - 10 µL

Mass Spectrometry (MS) Conditions

Detection is performed using a triple-quadrupole mass spectrometer in positive ion electrospray ionization (ESI+) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions.

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)[3][7]
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.0 - 4.0 kV
Source Temperature	120 - 150 °C
Desolvation Gas Temp.	400 - 500 °C
Desolvation Gas Flow	800 - 1000 L/hr

Data Presentation: Quantitative Analysis

The LC-MS/MS method should be validated for linearity, precision, accuracy, recovery, and stability. Results are summarized in the tables below.

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Reference
1-Methylnicotinamide (1-NMN)	137.1	94.1	[3][8]
1-Methylnicotinamide (1-NMN)	137.0	77.9	[6]
N'-methylnicotinamide (IS)	137.1	80.1	[3]

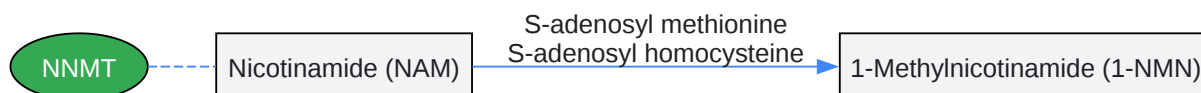
Method Validation Summary

Parameter	Result	Reference
Linear Range (Serum)	2.500 - 80.00 ng/mL	[3]
Intra-day Precision (RSD)	< 6.90%	[3]
Inter-day Precision (RSD)	< 6.90%	[3]
Recovery	> 88%	[3]

Visualizations

Metabolic Pathway of 1-NMN Formation

The following diagram illustrates the simple metabolic conversion of Nicotinamide (NAM) to 1-Methylnicotinamide (1-NMN) catalyzed by the enzyme Nicotinamide N-methyltransferase (NNMT).

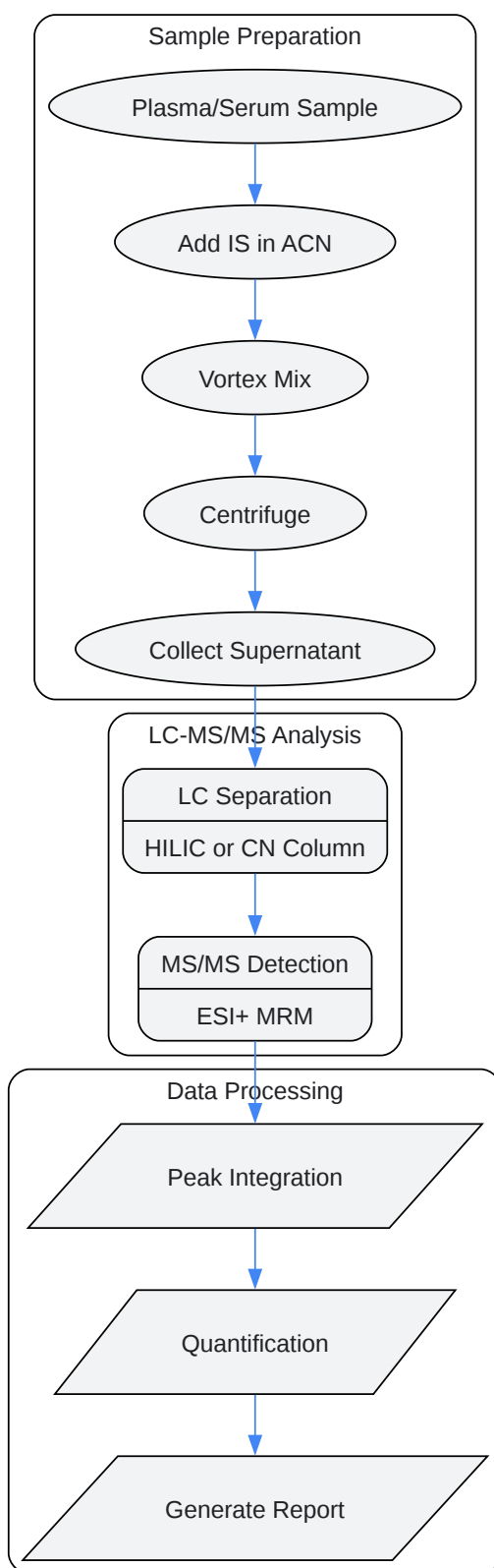


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Caption: Metabolic conversion of Nicotinamide to 1-Methylnicotinamide.

Experimental Workflow

This diagram provides a step-by-step overview of the entire analytical procedure, from sample handling to final data processing.



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